TVB-3166

Descripción

Overview of Fatty Acid Synthase (FASN) and its Biological Significance

Fatty Acid Synthase (FASN) is a crucial multi-enzyme protein involved in lipid metabolism. nih.govmdpi.com It catalyzes the synthesis of long-chain saturated fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent. nih.govaacrjournals.orgfrontiersin.orgsdbonline.org While FASN expression is typically low in most normal adult tissues, except for the liver, adipose tissue, and lactating mammary gland, it is often significantly upregulated in rapidly proliferating cells, particularly cancer cells. nih.govaacrjournals.orgnih.govnih.gov

Role of FASN in De Novo Lipogenesis

De novo lipogenesis (DNL) is the metabolic process by which cells synthesize fatty acids from simpler precursors like glucose. nih.govaacrjournals.orgsdbonline.orgnih.gov FASN is the terminal and rate-limiting enzyme in this pathway. frontiersin.orgnih.gov In normal conditions, DNL is primarily active in the liver and adipose tissue for energy storage and lipid homeostasis. nih.gov However, in certain pathological states, such as cancer, this pathway is reactivated and becomes critical for providing the lipids necessary for rapid membrane formation, energy production, and protein modification. nih.govaacrjournals.org The palmitate produced by FASN serves as a building block for more complex lipids, including those found in cell membranes and triglycerides. frontiersin.org

FASN as a Critical Enzyme in Tumor Cell Biology

FASN plays a multifaceted role in tumor cell biology beyond simply providing building blocks for membranes. Its overexpression is frequently observed in many types of cancer and is often associated with poor prognosis and reduced disease-free survival. nih.govaacrjournals.orgnih.govnih.govfrontiersin.org FASN contributes to various aspects of the malignant phenotype, including tumor growth, survival, metastasis, and resistance to therapy. nih.govmdpi.comaacrjournals.orgnih.govnih.gov

Research indicates that FASN can influence tumor cell behavior through several mechanisms:

Membrane Synthesis and Architecture: FASN-catalyzed synthesis of fatty acids, particularly palmitate, is essential for the rapid generation of cell membranes required for proliferation. nih.govnih.govnih.govmednexus.org Palmitate also contributes to the formation of lipid rafts, which are crucial for the assembly and function of signaling complexes involved in tumor cell growth and survival. nih.govnih.govaacrjournals.org

Energy Metabolism: While often associated with lipid synthesis, FASN activity can also support mitochondrial respiration and fatty acid oxidation, providing energy for highly demanding metastatic cancer cells. mdpi.commednexus.org

Signal Transduction: FASN can interact with and modulate key oncogenic signaling pathways, including the PI3K/AKT/mTOR and β-catenin pathways, which regulate cell growth, survival, and proliferation. nih.govmdpi.comnih.govfrontiersin.orgnih.govspandidos-publications.com

Drug Resistance: FASN overexpression has been identified as a mechanism contributing to multidrug resistance in cancer, potentially by altering membrane composition or influencing apoptotic pathways. nih.govaacrjournals.orgnih.gov

Immune Evasion: Recent research suggests that FASN can act as a "defensive shield" for tumor cells, helping them evade attack by immune cells, particularly T lymphocytes. biotech-spain.combiotech-spain.com FASN activity may influence the expression and localization of proteins like PD-L1, which help tumors suppress the immune response. biotech-spain.com

Rationale for FASN Inhibition as a Therapeutic Strategy

The critical and multifaceted roles of FASN in supporting tumor growth, survival, and resistance, coupled with its low expression in most normal tissues, make it an attractive target for cancer therapy. nih.govaacrjournals.orgnih.govnih.govnih.gov Inhibiting FASN aims to selectively disrupt the metabolic processes that are essential for cancer cells but less critical for normal cells. nih.govnih.gov

FASN Overexpression in Pathological Contexts

FASN is frequently overexpressed in a wide variety of human cancers, including carcinomas of the breast, prostate, colon, ovarian, lung, and oral cavity. nih.govaacrjournals.orgfrontiersin.orgnih.govoulu.fi This elevated expression is often linked to more aggressive disease, increased metastatic potential, and poorer clinical outcomes. nih.govaacrjournals.orgnih.govnih.govfrontiersin.org The mechanisms underlying FASN overexpression in cancer are varied and can involve transcriptional regulation influenced by factors like hypoxia, insulin, and growth factors, as well as potential gene copy number gains. nih.govaacrjournals.org

The widespread overexpression of FASN in numerous malignancies underscores its significance as a metabolic vulnerability in cancer cells and provides a strong rationale for developing therapeutic strategies aimed at inhibiting its activity. nih.govaacrjournals.orgnih.gov

Advantages of TVB-3166 as a FASN Inhibitor

This compound is an orally available, reversible, potent, and selective small-molecule inhibitor of FASN that has been investigated in academic research for its potential anti-tumor activities. nih.govnih.govoncotarget.commedchemexpress.comcancer-research-network.com Compared to earlier FASN inhibitors like cerulenin or C75, which had limitations such as poor specificity, metabolic instability, or side effects like weight loss, this compound has demonstrated improved pharmacological properties in preclinical studies. nih.govnih.govmednexus.orgaacrjournals.org

Research findings highlight several advantages of this compound:

Potency and Selectivity: this compound exhibits potent inhibition of both biochemical FASN activity and cellular palmitate synthesis at nanomolar concentrations. medchemexpress.comcancer-research-network.com Its selectivity helps minimize potential off-target effects. nih.govnih.gov

Induction of Apoptosis: Studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including those from breast, prostate, lung, ovarian, and colorectal cancers. nih.govnih.govnih.govoulu.fioncotarget.com This effect appears to be selective for tumor cells, with minimal impact on normal cells. nih.govcancer-research-network.com

Inhibition of Tumor Growth: Preclinical studies using in vivo xenograft models have demonstrated that this compound can inhibit tumor growth in a dose-dependent manner across diverse tumor types. nih.govnih.govmedchemexpress.comcancer-research-network.com

Multiple Mechanisms of Action: Beyond directly blocking fatty acid synthesis, this compound has been shown to disrupt lipid raft architecture, inhibit key signaling pathways (like PI3K-AKT-mTOR and β-catenin), and modulate the expression of genes involved in metabolism, proliferation, and apoptosis. nih.govnih.gov

Activity in Specific Cancer Subtypes: Research suggests that the efficacy of FASN inhibition by this compound may vary depending on the cancer subtype, potentially being more effective in those with a higher dependence on de novo lipogenesis, such as certain breast cancer subtypes. aacrjournals.org

Potential in Combination Therapies: Studies have explored the potential of combining this compound with other therapeutic agents, including chemotherapy drugs like taxanes, showing synergistic or additive anti-tumor effects in preclinical models. acs.orgresearchgate.net

Broad-Spectrum Antiviral Activity: Interestingly, academic research has also revealed that this compound exhibits antiviral activity against certain respiratory viruses, including respiratory syncytial virus (RSV) and human coronaviruses, by inhibiting FASN-dependent palmitate synthesis crucial for viral protein modification and replication. plos.orgnih.govcaymanchem.com

Propiedades

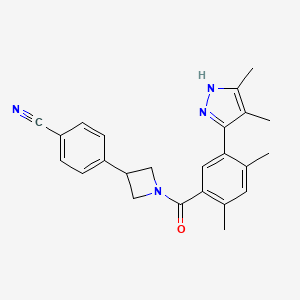

IUPAC Name |

4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDQFUFDAFKCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of Action and Molecular Interactions of Tvb-3166

Direct Inhibition of FASN Activity

TVB-3166 functions as a direct inhibitor of FASN. It is characterized as an orally-available, reversible, potent, and selective inhibitor of this enzyme. nih.govselleckchem.comcancer-research-network.com The inhibition of FASN by this compound has been demonstrated in both biochemical assays using purified FASN and in cellular assays measuring palmitate synthesis. nih.govselleckchem.comcancer-research-network.comtargetmol.com

Inhibition of Palmitate Biosynthesis

A primary consequence of FASN inhibition by this compound is the reduction of de novo palmitate synthesis. nih.govnih.gov Palmitate is a saturated fatty acid that is the main product of FASN activity. nih.gov Studies using techniques such as mass spectrometry have shown a dose-dependent inhibition of 13C-labeled palmitate synthesis in cells treated with this compound. nih.gov This inhibition of palmitate synthesis is considered an on-target activity of this compound. researchgate.netsagimet.com The reduction in palmitate and other saturated fatty acid levels in tumor cells following FASN inhibition by this compound has been observed. nih.gov

Specificity and Reversibility of FASN Inhibition

This compound is described as a selective and reversible inhibitor of FASN. nih.govselleckchem.comcancer-research-network.comtargetmol.comnih.gov The reversibility of FASN inhibition by this compound has been demonstrated in cell-based assays. nih.gov Its selectivity for FASN is a key characteristic, differentiating it from some earlier FASN inhibitors. nih.gov The effects of this compound on cell viability have been shown to be an on-target activity of FASN inhibition, which can be reversed by the addition of exogenous palmitate to the cell culture media. researchgate.netsagimet.complos.org

Dose-Response Relationship with FASN Inhibition

Studies have established a clear dose-response relationship between this compound concentration and FASN inhibition, as well as the subsequent cellular effects. nih.govcancer-research-network.comtargetmol.comnih.govresearchgate.net Dose-dependent inhibition of palmitate synthesis in cells has been observed with this compound treatment. nih.govtargetmol.com The concentration-dependent effects of this compound on cellular palmitate synthesis and cell viability show aligned IC50 values in various tumor cell lines. nih.govsagimet.com Dose-dependent effects of this compound are typically observed within a concentration range of 20-200 nM, which correlates with its IC50 values in biochemical FASN and cellular palmitate synthesis assays. nih.govcancer-research-network.comnih.gov

The following table illustrates the alignment of IC50 values for this compound in biochemical FASN inhibition and cellular palmitate synthesis inhibition in CALU-6 cells:

| Assay | This compound IC50 (µM) |

| Human FASN Biochemical | 0.042 |

| CALU-6 Cell Palmitate | 0.081 |

| CALU-6 Cell Viability | 0.061 |

Data derived from search results targetmol.comsagimet.com.

Cellular and Subcellular Effects

Beyond the direct enzymatic inhibition of FASN, this compound induces several significant cellular and subcellular changes, particularly in tumor cells.

Induction of Apoptosis in Tumor Cells

A key effect of this compound is the induction of apoptosis in tumor cells. nih.govselleckchem.comnih.govnih.govresearchgate.netplos.org This has been observed in various tumor cell lines, including those derived from lung and prostate cancers. nih.govnih.gov The induction of apoptosis by FASN inhibition with this compound is considered one of its multiple mechanisms of action that contribute to its anti-tumor activity. nih.gov Studies using techniques like Annexin V and propidium iodide staining followed by flow cytometry, as well as Western blot analysis for cleaved PARP, have demonstrated the induction of apoptosis in tumor cells treated with this compound. nih.gov

Selective Apoptosis in Cancer vs. Non-Cancer Cells

A notable characteristic of this compound is its ability to selectively induce apoptosis in tumor cells while having minimal to no significant effect on normal or non-cancer cells. nih.govselleckchem.comcancer-research-network.comnih.govnih.govresearchgate.net This selective toxicity is a crucial aspect of its potential as a cancer therapeutic. nih.govnih.govnih.gov Non-tumor cells, such as MRC5 fibroblasts, have shown low sensitivity to FASN inhibition by this compound. nih.govresearchgate.net This selectivity is consistent with the observation that many cancers exhibit strong FASN expression and high enzymatic activity, making them more dependent on de novo palmitate synthesis compared to most normal tissues where FASN is expressed at low levels. nih.govaacrjournals.org

Disruption of Lipid Raft Architecture

Inhibition of FASN by this compound disrupts the architecture of lipid rafts within the cell membrane nih.govfrontiersin.orgnih.govmednexus.org. Lipid rafts are specialized microdomains within the plasma membrane enriched in cholesterol and sphingolipids, serving as platforms for the assembly of signaling molecules frontiersin.orgnih.gov. The disruption of these structures is a potential mechanism by which FASN inhibition modulates signal transduction nih.gov. Studies using immunofluorescent staining of lipid rafts (via cholera toxin binding to GM1) have shown that this compound treatment significantly disrupts lipid raft organization in tumor cell lines nih.gov.

Alteration of Palmitoylated Protein Localization

FASN inhibition with this compound alters the localization of palmitoylated proteins nih.govfrontiersin.orgscholaris.cafrontiersin.org. Palmitoylation, the addition of palmitate to cysteine residues of proteins, is a reversible post-translational modification that influences protein targeting, trafficking, membrane association, and function scholaris.cafrontiersin.org. By reducing the availability of palmitate, this compound impairs protein palmitoylation, leading to the mislocalization of membrane-associated proteins researchgate.netfrontiersin.orglongdom.orgfrontiersin.org. For example, FASN inhibition disrupts the membrane localization of raft-associated proteins such as N-Ras nih.govnih.gov. This altered localization of key signaling proteins contributes to the downstream effects on cellular pathways frontiersin.org. This compound has also been shown to reduce tubulin S-palmitoylation frontiersin.org.

Inhibition of Anchorage-Independent Cell Growth

This compound inhibits anchorage-independent cell growth, particularly under lipid-rich conditions nih.govresearchgate.netmedkoo.comadooq.comnih.govnih.gov. Anchorage-independent growth is a hallmark of transformed cells, allowing them to proliferate without being attached to a substrate nih.gov. This inhibition suggests that this compound interferes with the ability of cancer cells to survive and grow in a manner detached from their normal microenvironment, a property often associated with malignancy and metastasis nih.gov.

Modulation of Cell Cycle Progression

This compound modulates cell cycle progression nih.govnih.gov. Studies have shown that FASN inhibition can lead to cell cycle arrest in cancer cells nih.govfrontiersin.orghelsinki.fi.

This compound has been shown to promote cell cycle arrest in the G0/G1 phase in various cancer cell lines nih.govfrontiersin.orghelsinki.fioncotarget.comescholarship.orgresearchgate.net. This arrest prevents cells from progressing from the resting phase (G0) or the first gap phase (G1) into the DNA synthesis phase (S), thereby inhibiting cell proliferation nih.govfrontiersin.orghelsinki.fi. This effect contributes to the anti-proliferative activity of this compound in tumor cells nih.gov.

Signal Transduction Pathway Modulation

This compound inhibits multiple signal transduction pathways critical for tumor cell growth, proliferation, and survival nih.govresearchgate.netcancer-research-network.comfrontiersin.orglongdom.orgnih.govnih.govmednexus.orgoulu.fi.

Inhibition of PI3K-AKT-mTOR Pathway

A key signal transduction pathway modulated by this compound is the PI3K-AKT-mTOR pathway nih.govcancer-research-network.comfrontiersin.orglongdom.orgnih.govnih.govmednexus.orgfrontiersin.orgoulu.fi. This pathway is frequently hyperactivated in cancer and plays a central role in regulating cell growth, proliferation, survival, and metabolism nih.govmednexus.orgoulu.fi. This compound has been shown to inhibit signal transduction through the PI3K-AKT-mTOR pathway in various tumor cell lines nih.govfrontiersin.orglongdom.orgnih.govnih.govoulu.fi. This inhibition is observed in a dose-dependent manner and is considered a significant mechanism contributing to the anti-tumor activity of this compound frontiersin.orgnih.govoulu.fi. The disruption of lipid raft architecture and altered localization of palmitoylated proteins, including components of this pathway, are believed to contribute to the inhibition of PI3K-AKT-mTOR signaling frontiersin.orglongdom.orgnih.gov.

Data Table: Effects of this compound on PI3K-AKT-mTOR Pathway Activity

| Cell Line | This compound Concentration | Effect on PI3K-AKT-mTOR Pathway Activity | Citation |

| CALU-6 | 0.02, 0.2, 2.0 μM | Dose-dependent inhibition | nih.gov |

| COLO-205 | 0.02, 0.2, 2.0 μM | Dose-dependent inhibition | nih.gov |

| OVCAR-8 | 0.02, 0.2, 2.0 μM | Dose-dependent inhibition | nih.gov |

| 22Rv1 | 0.02, 0.2, 2.0 μM | Dose-dependent inhibition | nih.gov |

| OSCC cell lines | Not specified | Decreased activation of AKT | oulu.fi |

Note: Data compiled from cited sources. Specific quantitative data for all cell lines and concentrations were not consistently available across sources.

Inhibition of β-catenin Pathway

FASN inhibition by this compound has been shown to disrupt signal transduction through the β-catenin pathway nih.govnih.govmednexus.orgoulu.fimedchemexpress.comprobechem.com. The β-catenin pathway plays a crucial role in cell proliferation, differentiation, and survival, and its aberrant activation is frequently observed in various cancers. Studies have demonstrated that this compound treatment leads to a dose-dependent inhibition of β-catenin pathway activity nih.gov. This inhibition occurs at multiple levels, including the reduction of phosphorylation of β-catenin on serine 675, which is important for its stability, nuclear localization, and transcriptional activity nih.gov. Consequently, this compound treatment can decrease β-catenin protein expression levels and lower the transcriptional activity driven by TCF promoters, which are downstream effectors of the β-catenin pathway nih.gov. Inhibition of the β-catenin pathway by this compound has been observed in various tumor cell lines, including those derived from colon and lung cancers nih.gov.

Effects on S6 Phosphorylation

This compound has also been shown to affect the phosphorylation of ribosomal protein S6 nih.govmdpi.compreprints.orgmdpi.comresearchgate.net. S6 phosphorylation is a downstream event in the PI3K-AKT-mTOR signaling pathway, which is a major regulator of cell growth, proliferation, and survival nih.gov. Inhibition of FASN with this compound has been observed to result in the inhibition of S6 phosphorylation at serine 240 and 244 in a variety of tumor cell lines, including those from lung, colon, prostate, ovary, and breast cancers nih.gov. The extent of S6 phosphorylation inhibition can vary between different cell lines nih.gov. While inhibition of both AKT and S6 phosphorylation is frequently observed, some cell lines may show inhibition of S6 phosphorylation without a significant effect on AKT phosphorylation nih.gov. Recent studies in acute myeloid leukemia (AML) cell lines with activating c-Kit or FLT3-ITD mutations have also demonstrated that FASN inhibition by this compound leads to a significant downregulation of phospho-S6 (pS6), suggesting decreased p70-S6 kinase activity mdpi.compreprints.orgmdpi.comresearchgate.net.

Gene Expression Reprogramming

Beyond its direct impact on signaling pathways, this compound-mediated FASN inhibition also leads to significant reprogramming of gene expression in tumor cells nih.govnih.govmednexus.orgresearchgate.netaacrjournals.org.

Modulation of Genes Related to Metabolism, Proliferation, and Apoptosis

FASN inhibition with this compound modulates the expression of a wide range of genes involved in critical cellular processes, including metabolism, proliferation, and apoptosis nih.govnih.govmednexus.orgresearchgate.netaacrjournals.org. These changes in gene expression contribute to the observed anti-tumor effects of this compound, such as the induction of apoptosis and inhibition of cell growth medchemexpress.comnih.govnih.govoulu.fi. Studies using microarray analysis and RNA sequencing have revealed that this compound treatment alters the expression of genes associated with pathways like sterol biosynthesis and the cell cycle nih.gov. The significant changes in membrane structure and signal transduction pathways induced by this compound are thought to contribute to this reprogramming of gene expression nih.gov. This modulation of gene expression is considered a key mechanism by which FASN inhibition impacts tumor cell biology nih.govmednexus.orgresearchgate.netaacrjournals.org.

Impact on Beta-Tubulin Expression and Microtubule Organization

This compound has been shown to impact beta-tubulin expression and disrupt microtubule organization in tumor cells researchgate.netnih.govresearchgate.netscite.aiacs.orgsagimet.com. Tubulins, including beta-tubulin, are proteins that undergo post-translational modification by palmitoylation, a process that involves the addition of palmitate researchgate.netnih.govscite.aiacs.org. This modification can influence protein localization and function, including the anchoring of microtubules to cell membranes researchgate.net. FASN inhibition with this compound significantly reduces tubulin palmitoylation and decreases beta-tubulin mRNA expression in tumor cells nih.govresearchgate.netscite.ai. This reduction in tubulin palmitoylation and expression, coupled with changes in microtubule structure, disrupts the normal organization of cellular microtubules nih.govresearchgate.netscite.aiacs.org. This disruption of microtubule organization is considered an additional consequence of FASN inhibition and contributes to the anti-tumor activity of this compound, particularly in combination with agents that target microtubules like taxanes nih.govresearchgate.netscite.aiacs.orgsagimet.com.

Table 1: Summary of Key Molecular Effects of this compound

| Mechanism/Effect | Description | Relevant Pathways/Proteins Affected | Observed Outcome in Tumor Cells |

| Inhibition of β-catenin Pathway | Disrupts signal transduction and transcriptional activity of the β-catenin pathway. | β-catenin (S675 phosphorylation), LRP6, TCF promoters, c-Myc | Reduced pathway activity, decreased protein levels, lowered transcription. nih.govnih.govmednexus.orgoulu.fimedchemexpress.comprobechem.com |

| Effects on S6 Phosphorylation | Inhibits phosphorylation of ribosomal protein S6. | S6 (S240, S244), PI3K-AKT-mTOR pathway, c-Kit signaling, FLT3-ITD signaling | Decreased S6 phosphorylation, potential impact on protein synthesis. nih.govmdpi.compreprints.orgmdpi.comresearchgate.net |

| Gene Expression Reprogramming | Modulates the expression of genes involved in various cellular processes. | Genes related to metabolism, proliferation, apoptosis, cell cycle, sterol biosynthesis | Altered cellular functions, induction of apoptosis, growth inhibition. nih.govnih.govmednexus.orgresearchgate.netaacrjournals.org |

| Impact on Beta-Tubulin Expression and Microtubule Organization | Reduces beta-tubulin palmitoylation and mRNA expression, disrupts microtubule structure. | Beta-tubulin, alpha-tubulin, Microtubules | Disrupted microtubule organization, potential sensitization to microtubule-targeting agents. researchgate.netnih.govresearchgate.netscite.aiacs.orgsagimet.com |

Preclinical Research and Therapeutic Applications

Oncological Research

Preclinical studies have explored the efficacy of TVB-3166 in various cancer models, primarily focusing on its ability to inhibit tumor growth as a single agent and in combination with other therapies nih.govnih.govsagimet.com. The anti-tumor effects of this compound are linked to mechanisms including the disruption of lipid raft architecture, inhibition of signal transduction pathways such as PI3K-AKT-mTOR and β-catenin, and the induction of apoptosis in tumor cells sagimet.comnih.govnih.gov.

Efficacy in Xenograft Tumor Models

This compound has demonstrated efficacy in inhibiting tumor growth in a range of in vivo xenograft models derived from various human cancers medchemexpress.comnih.govresearchgate.netsagimet.comnih.gov. These studies often involve administering this compound orally to mice bearing human tumor xenografts and monitoring tumor volume changes compared to control groups sagimet.comresearchgate.net.

In NSCLC xenograft models, this compound has shown significant anti-tumor activity, particularly when combined with taxanes like paclitaxel or docetaxel nih.govresearchgate.net. In studies using CALU6, A549, and a patient-derived NSCLC tumor (CTG-0165_P + 6) xenografts, combination treatment with this compound and a taxane resulted in significantly enhanced anti-tumor efficacy compared to single-agent treatment nih.govresearchgate.net. The combination treatment led to tumor regression in the CALU6 and CTG-0165_P + 6 models nih.govresearchgate.net. In the A549 model, this compound combined with paclitaxel or docetaxel inhibited tumor growth by 76% and 81%, respectively nih.govresearchgate.net.

Table 1: this compound Efficacy in NSCLC Xenograft Models (Combination with Taxanes)

| NSCLC Model | Combination Treatment | Tumor Growth Inhibition (%) | Tumor Regression Observed | Citation |

| CALU6 | This compound + Paclitaxel | Synergistic Inhibition | Yes | nih.govresearchgate.net |

| A549 | This compound + Paclitaxel | 76 | No | nih.govresearchgate.net |

| A549 | This compound + Docetaxel | 81 | No | nih.govresearchgate.net |

| CTG-0165_P + 6 | This compound + Paclitaxel | Synergistic Inhibition | Yes | nih.govresearchgate.net |

Single-agent this compound did not significantly inhibit tumor growth in these specific NSCLC xenograft studies, while single-agent paclitaxel exhibited 48-63% tumor growth inhibition and docetaxel showed comparable activity (48% and 52% in A549) nih.govresearchgate.net.

This compound has demonstrated anti-tumor effects in prostate cancer models, including enhancing the anti-tumor effect of taxanes in a xenograft model using 22Rv1 cells nih.gov. In 22Rv1 castration-resistant prostate tumor cell xenografts, combined treatment with this compound and paclitaxel showed significantly improved anti-tumor efficacy compared to single-agent treatments, resulting in a tumor growth inhibition of 97% researchgate.net. This compound has also been shown to induce apoptosis and reduce growth in 22Rv1 prostate cancer cells in vitro nih.govnih.gov.

Table 2: this compound Efficacy in Prostate Cancer Xenograft Models (Combination with Paclitaxel)

| Prostate Cancer Model | Combination Treatment | Tumor Growth Inhibition (%) | Citation |

| 22Rv1 | This compound + Paclitaxel | 97 | researchgate.net |

In ovarian cancer xenograft studies, this compound has shown dose-dependent inhibition of tumor growth nih.gov. In OVCAR-8 ovarian adenocarcinoma cell xenografts, combined treatment with this compound and paclitaxel significantly improved anti-tumor efficacy compared to single-agent treatments, with a tumor growth inhibition of 130% researchgate.net. Notably, the OVCAR8 model exhibited significant single-agent activity with this compound, showing 59% and 74% tumor growth inhibition at 60 mg/kg and 100 mg/kg doses, respectively researchgate.net.

Table 3: this compound Efficacy in Ovarian Cancer Xenograft Models (Single Agent and Combination)

| Ovarian Cancer Model | Treatment | Tumor Growth Inhibition (%) | Citation |

| OVCAR8 | This compound (60 mg/kg) | 59 | researchgate.net |

| OVCAR8 | This compound (100 mg/kg) | 74 | researchgate.net |

| OVCAR8 | This compound + Paclitaxel | 130 | researchgate.net |

This compound has demonstrated anti-tumor activity in established CRC cell lines and primary CRC cells nih.govaacrjournals.orgiiarjournals.org. In vitro studies showed that this compound decreased viability in multiple CRC cell lines nih.gov. Inhibition of proliferation by TVB compounds, including this compound, was associated with decreased expression of active β-catenin, c-MYC, pAkt, and survivin, and an increase in apoptosis aacrjournals.org. While this compound is undergoing preclinical evaluation for use in CRC patients, a related analogue, TVB-3664, showed a significant decrease in tumor volume in 30% of CRC patient-derived xenograft (PDX) cases nih.goviiarjournals.org. This suggests variability in response to FASN inhibitors in CRC, and the presence of FASN expression may not solely predict response nih.goviiarjournals.org.

Studies evaluating the effects of this compound on OSCC cell lines, specifically SCC-9 ZsG and its metastatic derivative LN-1A, have shown promising anticancer properties nih.govoulu.fi. This compound significantly reduced cell viability and proliferation in both cell lines in a dose-dependent manner nih.govoulu.fi. It also promoted cell cycle arrest and apoptosis, and increased adhesion to myogel nih.govoulu.fi. The IC50 values for reducing cell viability were 30 µM for SCC-9 ZsG and 37 µM for LN-1A oulu.fi. This compound also reduced the migration of SCC-9 ZsG cells nih.govoulu.fi.

Table 4: this compound Effects on OSCC Cell Lines (In Vitro)

| OSCC Cell Line | Effect on Cell Viability | IC50 (µM) | Effect on Proliferation | Effect on Apoptosis | Effect on Migration | Citation |

| SCC-9 ZsG | Reduced | 30 | Inhibited | Promoted | Reduced | nih.govoulu.fi |

| LN-1A | Reduced | 37 | Inhibited | Promoted | Not specified | nih.govoulu.fi |

These preclinical findings suggest that this compound, particularly in combination with other agents like taxanes, holds potential as a therapeutic strategy for various cancers.

Combination Therapies in Cancer

Synergy with Taxanes (e.g., Paclitaxel, Docetaxel)

This compound has demonstrated synergistic activity with taxanes like paclitaxel and docetaxel in various preclinical models, including taxane-resistant prostate cancer cells and diverse xenograft tumor models. sagimet.comnih.govacs.orgnih.govresearchgate.net

In taxane-resistant prostate cancer cell lines (PC3-TxR and DU145-TxR), this compound synergistically inhibited cell viability when combined with docetaxel. acs.orgnih.gov For instance, a combination of 10 µM this compound and 50 nM docetaxel resulted in significantly lower cell viability (3% of untreated control) compared to either drug alone at the same concentrations (close to 100% viability). acs.org Synergy scores based on the Bliss model were notably high in PC3-TxR cells, reaching up to 97. acs.org

Studies in xenograft tumor models, including non-small-cell lung cancer (NSCLC), ovarian, and prostate tumors, have shown that combining this compound with paclitaxel or docetaxel leads to significantly enhanced tumor growth inhibition compared to single-agent treatment. sagimet.comnih.govresearchgate.net Tumor regression was observed in several xenograft models with the combination therapy. sagimet.comnih.gov For example, in the A549 NSCLC tumor model, this compound combined with paclitaxel or docetaxel inhibited tumor growth by 76% and 81%, respectively. nih.govresearchgate.net

The mechanism underlying this synergy is thought to involve FASN inhibition disrupting tubulin palmitoylation and microtubule organization, as well as sensitizing tumor cells to FASN inhibition-mediated effects on gene expression and pathways like β-catenin signaling. sagimet.comnih.govaacrjournals.org this compound treatment has been shown to decrease β-tubulin expression and disrupt microtubule structures in tumor cells. nih.govaacrjournals.orgresearchgate.net

Combination with BCL2 Inhibitors (e.g., ABT263, Venetoclax)

Preclinical studies suggest that FASN inhibition with this compound can enhance the sensitivity of cancer cells to BCL2 inhibitors such as ABT-263 (navitoclax) and venetoclax (ABT-199). dtic.milnih.govresearchgate.netdtic.milresearchgate.net This combination strategy aims to overcome resistance to mitochondrial apoptosis, a common mechanism of chemoresistance in various cancers, including pancreatic cancer. nih.gov

In pancreatic cancer cells, FASN inhibition dramatically increased sensitivity to ABT-263 and venetoclax both in vitro and in vivo xenograft models, particularly in cells with high FASN expression. nih.govresearchgate.netresearchgate.net The combination of a FASN inhibitor (including TVB-3664, an analogue of this compound) with navitoclax or venetoclax resulted in strong tumor growth inhibition in BT-474 human breast cancer xenografts, whereas the BCL2 inhibitors alone showed limited efficacy. dtic.mildtic.mil This suggests that targeting FASN can re-sensitize cancer cells to the pro-apoptotic effects of BCL2 inhibitors by shifting the balance of pro- and anti-apoptotic proteins. dtic.milnih.govresearchgate.netresearchgate.net

Combination with Microtubule-Stabilizing and -Destabilizing Drugs

This compound has shown synergistic effects not only with microtubule-stabilizing agents like docetaxel but also with microtubule-destabilizing drugs such as vinblastine, vincristine, vinorelbine, and colchicine in taxane-resistant prostate cancer cells. acs.orgnih.govnih.gov

In PC3-TxR and DU145-TxR cells, this compound synergistically inhibited cell viability when combined with vinblastine. acs.orgnih.govnih.gov Combinations of FASN inhibitors with docetaxel enhanced microtubule stability compared to docetaxel alone, while combinations with vinblastine diminished microtubule stability compared to vinblastine alone. acs.orgnih.govnih.gov Synergy scores for the combination of this compound with vincristine and colchicine were also high in PC3-TxR cells. acs.orgnih.gov This indicates that FASN inhibition can synergize with different classes of microtubule-targeting agents in resistant cell lines.

Tumor Type Sensitivity and Biomarker Identification

Identifying tumor types sensitive to FASN inhibition and associated biomarkers is crucial for guiding the clinical application of this compound.

Tumor Type Sensitivity and Biomarker Identification

Association with Breast Cancer Subtypes (e.g., Luminal A)

Preclinical studies suggest that sensitivity to FASN inhibition with this compound may be associated with specific breast cancer subtypes. aacrjournals.org A lipogenic metabolic subtype is strongly linked to the Luminal A breast cancer subtype. aacrjournals.orgoncotarget.com In vitro studies using this compound demonstrated selective inhibition of growth and viability in Luminal A breast cancer cells, with no significant effect observed in Luminal B subtype cells. aacrjournals.org This differential sensitivity was also supported by studies in short-term patient-derived cultures. aacrjournals.org The mechanism may involve this compound rapidly disrupting fatty acid synthesis, leading to the disruption of lipid raft architecture and inducing apoptosis in sensitive cells. nih.govaacrjournals.org While some studies indicate this compound induces cell death in MCF-7 luminal breast cancer cells and enhances radiosensitivity, another study unexpectedly found no significant difference in sensitivity to this compound between different triple-negative breast cancer cell lines. researchgate.netresearcher.lifebiorxiv.org

Correlation with FASN Expression in CRC

The correlation between FASN expression levels and sensitivity to FASN inhibition by this compound in colorectal cancer (CRC) has been investigated, with some variability observed. nih.govresearchgate.net While some studies in established CRC cell lines noted a correlation between high FASN expression and increased sensitivity to FASN inhibition, this correlation was not consistently observed in in vivo studies or across all CRC models. iiarjournals.orgnih.govresearchgate.net For example, a panel of CRC cell lines treated with this compound showed a wide range of sensitivity, with low FASN expression in certain cell lines (SW480, SW620, and LIM2405) being associated with resistance. nih.govresearchgate.net Increased resistance in CRC cells also appeared to be linked to increased basal activation of pAkt and pAMPK. nih.gov Patient-derived xenograft studies also showed variability in response to a related FASN inhibitor (TVB-3664), with significant tumor volume decrease observed in only a subset of tumors despite high FASN expression in most cases. iiarjournals.org This suggests that while FASN expression is often elevated in CRC and associated with advanced stages, it may not be the sole predictor of sensitivity to FASN inhibitors like this compound, and other factors or pathway activations may play a role. iiarjournals.orgnih.govmdpi.com

Here is a summary of some preclinical findings in data tables:

Synergy with Taxanes in Prostate Cancer Cells acs.org

| Cell Line | Combination (this compound + Docetaxel) | Cell Viability (% of untreated control) | Synergy Score (Bliss model) |

| PC3-TxR | 10 µM + 50 nM | 3% | Up to 97 |

| DU145-TxR | This compound + Docetaxel | Significantly reduced | Up to 65 |

Tumor Growth Inhibition in NSCLC Xenografts with this compound and Taxanes nih.govresearchgate.net

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Tumor Regression Observed |

| CALU6 | This compound + Paclitaxel | Significantly enhanced | Yes |

| A549 | This compound + Paclitaxel | 76% | No |

| A549 | This compound + Docetaxel | 81% | No |

| CTG-0165_P + 6 | This compound + Paclitaxel | Significantly enhanced | Yes |

Sensitivity of CRC Cell Lines to this compound nih.govresearchgate.net

| CRC Cell Line | Sensitivity to this compound (0.2 µM for 7 days) | Associated FASN Expression |

| CaCo2 | Sensitive | High |

| HT29 | Sensitive | High |

| SW480 | Resistant | Low |

| SW620 | Resistant | Low |

| LIM2405 | Resistant | Low |

Identification of Biomarkers for FASN Inhibition Sensitivity

Preclinical studies utilizing this compound and its analog TVB-2640 have aimed to identify biomarkers associated with sensitivity to FASN inhibition aacrjournals.orgnih.gov. Analysis of lipid, metabolite, protein, and RNA expression in tumor and serum samples from xenograft studies has shown drug-induced modulation consistent with in vitro findings aacrjournals.org. These changes include decreased levels of palmitate and associated lipids, as well as increased expression of acylcarnitine species aacrjournals.org. Candidate biomarkers for selecting tumors highly sensitive to FASN inhibition have been identified through these studies nih.govnih.gov. Linear regression analysis has been used to identify genes whose expression correlates with cell viability after this compound treatment sagimet.com. For instance, MYC gene expression combined with a second marker can stratify tumor cell lines based on their sensitivity to FASN inhibition sagimet.com.

Endocrine-Resistant Breast Cancer

This compound has demonstrated potential as a therapeutic strategy for endocrine-resistant breast cancer in preclinical models nih.govaacrjournals.orgresearchgate.net. Treatment with this compound leads to a marked inhibition of proliferation in tamoxifen-, fulvestrant-, and palbociclib-resistant breast cancer cells compared to parental cells aacrjournals.org. This compound significantly inhibited tumor growth in mice with tamoxifen-resistant breast tumors and decreased the proliferation of primary tumor explants nih.govresearchgate.netaacrjournals.org. While TVB-2640, a closely related FASN inhibitor, showed limited effects on the growth of some endocrine-resistant breast cancer cells despite effective FASN blockade, this compound has been shown to decrease the growth of MCF7-TamR cells potentially through degradation of ERα nih.govbiorxiv.org.

Reduction of ERα Levels and Subcellular Localization

FASN inhibition by this compound significantly reduces Estrogen Receptor alpha (ERα) levels, particularly in endocrine-resistant cells, and alters its subcellular localization nih.govaacrjournals.orgresearchgate.netaacrjournals.org. Western blotting and immunofluorescent confocal microscopy have shown this reduction in ERα levels and altered localization upon this compound treatment aacrjournals.org. This reduction in ERα expression upon this compound treatment is mediated through the induction of endoplasmic reticulum stress nih.govaacrjournals.orgresearchgate.netaacrjournals.org. The expression of ERα was rescued upon treatment with palmitate or an ER stress inhibitor, suggesting the link between FASN inhibition, ER stress, and ERα degradation aacrjournals.org.

Induction of Endoplasmic Reticulum Stress

The reduction of ERα expression observed with this compound treatment in tamoxifen-resistant breast cancer cells is mediated through the induction of endoplasmic reticulum (ER) stress nih.govaacrjournals.orgresearchgate.netaacrjournals.org. The depletion of intracellular palmitate due to FASN inhibition can alter the lipid composition within the membranes of the plasma membrane and the endoplasmic reticulum aacrjournals.org. ER stress can inhibit protein translation through the phosphorylation of eukaryotic initiating factor 2-alpha (p-eIF2α) and can be activated by various stimuli, including altered phospholipid composition aacrjournals.org. Analysis of p-eIF2α protein levels by Western blotting has been used to investigate the induction of ER stress upon this compound treatment nih.govaacrjournals.org.

Antiviral Research

Inhibition of Respiratory Syncytial Virus (RSV) Replication

This compound has demonstrated antiviral activity against Respiratory Syncytial Virus (RSV) nih.govmdpi.complos.orgabmole.comnih.gov. FASN inhibition by this compound reduces the production of RSV progeny in vitro from infected human lung epithelial cells and in vivo from mice challenged intranasally with RSV nih.govplos.orgnih.gov. The antiviral effect of this compound is a direct consequence of reducing de novo palmitate synthesis nih.govplos.orgnih.gov. Supplementation with exogenous palmitate partially restored RSV replication in this compound-treated cells nih.govplos.org. This compound has minimal effect on RSV entry but significantly reduces viral RNA replication, protein levels, viral particle formation, and the infectivity of released viral particles nih.govplos.orgnih.gov. This compound substantially impacts viral replication, reducing the production of infectious progeny significantly in vitro nih.govplos.org.

Reduction of Lung Viral Titers

In vivo studies have shown that oral administration of this compound to RSV-infected mice reduces RSV lung titers caymanchem.comnih.govplos.orgabmole.combertin-bioreagent.com. For instance, oral administration of this compound to RSV-A (Long)-infected BALB/c mice resulted in a significant reduction in RSV lung titers when administered on the day of infection or one day post-infection nih.govplos.org.

Here is a summary of the reduction in lung viral titers observed in a mouse model:

| Treatment Group | Reduction in RSV Lung Titers (Fold) |

| This compound (Day of infection) | 21-fold |

| This compound (One day post-infection) | 9-fold |

Based on data from RSV-A (Long)-infected BALB/c mice nih.govplos.org.

This compound has also shown broad-spectrum activity against other respiratory viruses, including RSV B, human parainfluenza 3 (PIV3), and human rhinovirus 16 (HRV16) in vitro nih.govplos.org.

Effects on RSV Protein Levels and RNA Replication

This compound has been shown to significantly reduce viral RNA replication and protein levels in cells infected with Respiratory Syncytial Virus (RSV). Studies using RSV-infected human lung epithelial cells (A549) demonstrated that treatment with this compound led to a substantial decrease in the intracellular levels of RSV protein and RNA. nih.govplos.orgresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org This suggests that inhibiting FASN disrupts essential steps in the RSV replication cycle that depend on de novo fatty acid synthesis. nih.govplos.orgresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org

Impairment of Progeny Virion Infectivity

In addition to reducing viral load within infected cells, this compound treatment also impairs the infectivity of the progeny virions released. nih.govplos.orgresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org Progeny virions produced from this compound-treated cells exhibit a reduced ability to replicate in naive cells. plos.org This suggests that the inhibition of FASN and the subsequent reduction in palmitate synthesis may alter the composition of the viral envelope or the structure of viral particles, rendering them less infectious. nih.govplos.orgresearchgate.net

Data from studies on RSV-infected A549 cells treated with this compound highlight the impact on infectious progeny production:

| Treatment | Reduction in Infectious Progeny (fold) |

| This compound (RSV A2) | 220 |

| This compound (PIV3) | 275 |

| TVB-2722 (HRV16) | 40 |

Note: TVB-2722 is a structurally related FASN inhibitor. nih.gov

Broad-Spectrum Antiviral Activity against Respiratory Viruses

This compound has demonstrated broad-spectrum antiviral activity against several respiratory viruses beyond RSV, including human parainfluenza 3 (PIV3) and human rhinovirus 16 (HRV16). nih.govplos.orgresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org Studies have shown that this compound inhibits the production of infectious progeny for these viruses in relevant cell lines (A549, HEp2, and HeLa cells). nih.govplos.orgresearchgate.netresearchgate.netresearchgate.net This broad activity suggests that the host factor FASN, targeted by this compound, plays a crucial role in the replication cycles of multiple respiratory pathogens. nih.govplos.orgresearchgate.netsemanticscholar.org

Impact on Human Coronaviruses

This compound has also shown significant impact on human coronaviruses, including SARS-CoV-2 and human CoV-229E. mdpi.comfrontiersin.orgnih.govnih.govbiorxiv.orgresearchgate.netscholaris.canews-medical.net Its effects are primarily mediated through the inhibition of FASN and the subsequent reduction in S-acylation of viral proteins, particularly the Spike protein. mdpi.comfrontiersin.orgnih.govbiorxiv.orgresearchgate.netscholaris.canews-medical.net

A key mechanism by which this compound impacts coronaviruses is by preventing the S-acylation (palmitoylation) of the viral Spike protein. mdpi.comfrontiersin.orgnih.govbiorxiv.orgresearchgate.netscholaris.canews-medical.netnih.govdntb.gov.ua The Spike protein of coronaviruses is S-acylated on multiple cysteine residues, a modification crucial for its function in mediating host cell entry and membrane fusion. nih.govbiorxiv.orgresearchgate.netscholaris.canews-medical.netnih.gov this compound-mediated inhibition of FASN reduces the availability of palmitoyl-CoA, which is necessary for this post-translational modification. mdpi.comfrontiersin.orgnih.govbiorxiv.orgresearchgate.netscholaris.canews-medical.net Studies have confirmed that treating cells with this compound inhibits the S-acylation of both SARS-CoV-2 and human CoV-229E Spike proteins. nih.govbiorxiv.orgresearchgate.netscholaris.canews-medical.net

Inhibition of S-acylation of the Spike protein by this compound leads to the attenuation of SARS-CoV-2 infection and spread in vitro. mdpi.comnih.govbiorxiv.orgresearchgate.netscholaris.canews-medical.net By interfering with the proper S-acylation of the Spike protein, this compound impairs its ability to catalyze membrane fusion, a critical step for viral entry and cell-to-cell spread. nih.govbiorxiv.orgresearchgate.netscholaris.canews-medical.net Research has shown that this compound treatment attenuates the ability of SARS-CoV-2 and human CoV-229E to spread in cell cultures. nih.govbiorxiv.orgresearchgate.netscholaris.canews-medical.net For instance, in a plaque assay, this compound treatment significantly reduced human CoV-229E plaque formation. biorxiv.orgresearchgate.netnews-medical.net

Data from a human CoV 229E plaque assay in MRC-5 cells treated with this compound shows a significant reduction in plaque formation:

| Treatment | Plaque Formation Reduction (%) |

| This compound (0.2 µM) | Nearly 86 |

Data based on a four-day infection period. biorxiv.orgresearchgate.netnews-medical.net

Studies in murine models of coronavirus infection have indicated that this compound can promote survival. biorxiv.orgresearchgate.netscholaris.canews-medical.net In mice challenged with a lethal dose of murine hepatitis virus (MHV-S), an orally available FASN inhibitor like this compound demonstrated the ability to prolong survival and even lead to recovery in some cases. biorxiv.orgresearchgate.netscholaris.canews-medical.net This suggests that reducing palmitoyl-CoA levels through FASN inhibition is beneficial during coronavirus infection in vivo, likely due to the impact on viral protein S-acylation and subsequent reduction in virulent progeny production. biorxiv.orgresearchgate.netscholaris.canews-medical.net

| Treatment Group | Outcome in MHV-S Infected Mice |

| Control | Signs of disease within 2 days, continued progression |

| This compound (30 mg/kg/day) | Prolonged survival, some recovery |

Treatment was administered daily by oral gavage. biorxiv.orgresearchgate.netscholaris.canews-medical.net

Advanced Methodologies and Analytical Approaches in Tvb-3166 Research

In Vitro Experimental Models

In vitro studies using various cell lines have been instrumental in understanding how TVB-3166 impacts cellular processes. These models allow for controlled investigation of the compound's effects on viability, proliferation, apoptosis, and key signaling pathways.

Cell Viability Assays (e.g., MTT, Cell Titer Glo, WST-1)

Research findings indicate that this compound selectively inhibits the growth and viability of certain cancer cell subtypes, such as Luminal A breast cancer cells, while having no effect on others, like Luminal B subtype aacrjournals.org. The sensitivity to this compound has been shown to vary among different tumor cell lines oncotarget.com. For instance, this compound caused cell death in CALU-6 non-small-cell lung tumor cells with a cellular IC₅₀ value of 0.10 μM, which aligns with the concentrations needed to inhibit cellular palmitate synthesis (IC₅₀ 0.081 μM) and FASN in a biochemical assay (0.042 μM) nih.gov. In Diffuse Large B-cell Lymphoma (DLBCL) cell lines, this compound strongly impacted survival in a dose-dependent manner mdpi.comresearchgate.net. Studies using MTT assays have determined IC₅₀ values for this compound in various bNHL cell lines, including Raji (110 nM), SUDHL2 (227 nM), SUDHL4 (78 nM), and SUDHL10 (433 nM) nih.gov.

Table 1: Representative IC₅₀ Values of this compound in Various Cell Lines

| Cell Line Type | Cell Line Name(s) | Assay Method | IC₅₀ Value (approx.) | Source |

| Non-small-cell lung tumor | CALU-6 | Not specified | 0.10 μM | nih.gov |

| bNHL | Raji | MTT | 110 nM | nih.gov |

| bNHL | SUDHL2 | MTT | 227 nM | nih.gov |

| bNHL | SUDHL4 | MTT | 78 nM | nih.gov |

| bNHL | SUDHL10 | MTT | 433 nM | nih.gov |

| Luminal A breast cancer | Not specified | Not specified | Inhibited viability | aacrjournals.org |

| Luminal B breast cancer | Not specified | Not specified | No effect on viability | aacrjournals.org |

| DLBCL | MD901, OCI-Ly19, SU-DHL4 | Trypan Blue | Dose-dependent death | mdpi.comresearchgate.net |

Cell Proliferation Assays (e.g., Cell Counting)

Cell proliferation assays, such as direct cell counting, are used to quantify the number of cells over time following this compound treatment, providing insights into its effect on cell growth rates plos.orgnih.govnih.gov. While specific data tables for cell counting were not extensively detailed in the provided snippets, the observed reduction in cell viability and induction of apoptosis by this compound in various cancer cell lines inherently indicates an inhibition of cell proliferation nih.govaacrjournals.orgmdpi.comnih.govnih.gov. The selective inhibition of growth in Luminal A breast cancer cells compared to Luminal B cells after 14 days of incubation with this compound highlights the differential impact based on cellular metabolic profiles aacrjournals.org.

Apoptosis and Cell Death Analysis (e.g., Annexin V/7-ADD, PI staining)

Apoptosis and cell death analysis techniques, including Annexin V/7-AAD or Propidium Iodide (PI) staining followed by flow cytometry, are crucial for determining if this compound induces programmed cell death nih.govnih.gov. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI and 7-AAD are membrane-impermeable dyes that stain the DNA of cells with compromised membrane integrity, characteristic of late apoptosis or necrosis nih.govwikipedia.orgfishersci.cabiorxiv.org.

Studies have shown that this compound induces tumor cell death through an apoptotic mechanism aacrjournals.org. Pharmacological inhibition of FASN using this compound causes an increase in apoptosis in breast and prostate cancer cell lines, a response not observed in non-cancer cells advancedrejuvenationinstitute.comnih.gov. Annexin V/PI staining and flow cytometry have been used to assess apoptotic cell death in pancreatic cancer cell lines treated with this compound nih.gov. Exposure to this compound significantly increased the number of Annexin V-positive apoptotic cells in FASN-high expressing pancreatic cancer cell lines (PANC-1 and MiaPaCa-2) compared to FASN-low expressing cells (BxPC-3) nih.gov. Similarly, Annexin-V staining and flow cytometry showed a dose-dependent increase in apoptosis in certain bNHL cell lines (SUDHL4 and Raji) treated with this compound nih.gov.

Anchorage-Independent Growth Assays

Anchorage-independent growth assays, often performed using soft agar, assess the ability of cells to grow and form colonies without being attached to a solid surface, a hallmark of cellular transformation and tumorigenicity researchgate.net. While specific detailed findings using this compound in this assay were not extensively provided in the search results, one source mentions that this compound inhibits anchorage-independent cell growth under lipid-rich conditions nih.gov. This suggests that by inhibiting FASN and thus reducing de novo lipid synthesis, this compound can impair the ability of cancer cells to grow in an anchorage-independent manner.

Immunofluorescent Confocal Microscopy for Lipid Raft Architecture

Immunofluorescent confocal microscopy is utilized to visualize cellular structures and protein localization researchgate.netwikipedia.org. In the context of this compound research, this technique has been employed to examine the impact of FASN inhibition on lipid raft architecture within cell membranes researchgate.netadvancedrejuvenationinstitute.comnih.gov. Lipid rafts are cholesterol- and sphingolipid-rich microdomains in the plasma membrane that play roles in cell signaling and protein trafficking.

Mechanistic studies suggest that this compound quickly disrupts fatty acid synthesis, leading to the disruption of lipid raft architecture aacrjournals.org. The effect of this compound on lipid raft architecture has been examined using immunofluorescent confocal microscopy to check palmitoylated protein localization advancedrejuvenationinstitute.comnih.gov. Data reveal that FASN inhibition disrupts lipid raft distribution in membranes, altering the localization of raft-associated proteins such as N-Ras advancedrejuvenationinstitute.comnih.gov. This disruption of lipid raft integrity is considered one of the mechanisms by which this compound exerts its anti-tumor activity nih.gov.

Western Blot Analysis for Protein Expression (e.g., FASN, p-AKT, CPT1-α, EMT markers, ERα, p-eIF2α)

Western blot analysis is a widely used technique to detect and quantify specific proteins in cell lysates, providing insights into the molecular pathways affected by this compound researchgate.netnih.govnih.govcenmed.com. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins.

Studies have used Western blot to analyze the expression levels of various proteins following this compound treatment. These include FASN itself, to confirm target engagement or regulatory feedback; phosphorylated AKT (p-AKT), a key component of the PI3K-AKT-mTOR signaling pathway involved in cell growth and survival; CPT1-α (Carnitine Palmitoyltransferase 1A), an enzyme involved in fatty acid oxidation; EMT (Epithelial-Mesenchymal Transition) markers, which are indicative of cellular plasticity and metastasis; Estrogen Receptor alpha (ERα), relevant in hormone-sensitive cancers; and phosphorylated eIF2α (p-eIF2α), a marker of endoplasmic reticulum stress and a regulator of protein synthesis researchgate.netnih.govnovusbio.comnih.govcenmed.comnovusbio.com.

Western blot analysis has demonstrated that FASN inhibition by this compound inhibits multiple signal transduction pathways, including PI3K-AKT-mTOR and β-catenin pathways nih.govadvancedrejuvenationinstitute.comnih.gov. While specific data on EMT markers or p-eIF2α in the context of this compound were not detailed in the provided snippets, the observed effects on cell survival and signaling pathways suggest potential downstream impacts on these processes. Western blot analysis of CALU6, COLO-205, OVCAR-8, and 22Rv1 tumor cell lines treated with varying concentrations of this compound has been performed to assess protein expression changes nih.gov.

Table 2: Proteins Analyzed by Western Blot in this compound Research

| Protein Target | Relevance | Observed Effect of this compound Treatment (based on snippets) | Source |

| FASN | Target of this compound | Not explicitly stated as changed by this compound treatment in snippets, but its inhibition is the primary mechanism. | researchgate.netnih.gov |

| p-AKT | Component of PI3K-AKT-mTOR pathway (cell survival/growth) | Inhibition of signal transduction through this pathway. | nih.govadvancedrejuvenationinstitute.comnih.gov |

| CPT1-α | Enzyme in fatty acid oxidation | Not detailed in snippets regarding this compound's effect. | researchgate.netnovusbio.comnovusbio.com |

| EMT markers | Indicators of cellular plasticity and metastasis | Not detailed in snippets regarding this compound's effect. | researchgate.net |

| ERα | Estrogen Receptor alpha (relevant in hormone-sensitive cancers) | Not detailed in snippets regarding this compound's effect. | cenmed.comharvard.edunih.gov |

| p-eIF2α | Marker of ER stress and regulator of protein synthesis | Not detailed in snippets regarding this compound's effect. | nih.gov |

| N-Ras | Raft-associated protein | Altered localization due to lipid raft disruption. | nih.govadvancedrejuvenationinstitute.comnih.gov |

| Detyrosinated Tubulin | Marker of stabilized microtubules (observed with FASN inhibitors) | Increased levels observed with this compound in taxane-resistant prostate cancer cells. | acs.org |

TCF Promoter-Driven Luciferase Expression Analysis

The TCF promoter-driven luciferase expression assay is a method used to assess the transcriptional activity of the Wnt/β-catenin signaling pathway. β-catenin, when activated, translocates to the nucleus and binds to TCF/LEF transcription factors, promoting the expression of target genes, including luciferase in this assay nih.gov. Studies have utilized this method to demonstrate that FASN inhibition by this compound leads to a significant decrease in β-catenin transcriptional activity nih.govresearchgate.net. For example, in COLO-205 and A549 cells, treatment with 0.2 µM this compound for 48 hours resulted in the inhibition of TCF promoter-driven luciferase expression nih.govsagimet.com. This indicates that this compound can modulate this pathway, which is often dysregulated in various cancers nih.gov.

RNA Sequencing and Quantitative RT-PCR for Gene Expression

RNA sequencing (RNA-Seq) and quantitative reverse transcription PCR (RT-qPCR) are powerful techniques used to analyze gene expression profiles and validate the changes observed nih.govsagimet.com. RNA-Seq allows for a comprehensive analysis of the transcriptome, identifying genes that are significantly altered in response to this compound treatment nih.govomicsdi.org. RT-qPCR, on the other hand, is used to quantify the expression of specific genes with high sensitivity and accuracy sagimet.com.

Studies have employed RNA-Seq to investigate the global gene expression changes induced by this compound in various cancer cell lines and patient-derived explants nih.govomicsdi.org. For instance, RNA-Seq analysis of 22Rv1 prostate tumor cells treated with this compound revealed changes in genes associated with lipid and sterol biosynthesis pathways, as well as cell cycle regulation nih.gov. In primary patient-derived breast tumor explants, RNA sequencing showed that this compound treatment significantly altered the mRNA expression of 219 genes compared to control omicsdi.org.

RT-qPCR has been used to validate the gene expression changes identified by RNA-Seq or microarrays and to examine the expression of specific genes of interest nih.govsagimet.com. For example, RT-qPCR was used to confirm the decreased expression of β-tubulin mRNA in 22Rv1 prostate tumor cells treated with this compound sagimet.com.

Cell Migration Assays (e.g., Scratch Assays)

Cell migration assays, such as scratch assays (also known as wound healing assays), are in vitro techniques used to measure the ability of cells to move and close a gap created in a cell monolayer pri-cella.comresearchgate.net. This is particularly relevant in cancer research to study the metastatic potential of tumor cells pri-cella.com.

In a scratch assay, a "wound" is created in a confluent layer of cells, and the migration of cells into the scratched area is monitored over time pri-cella.com. The rate of wound closure is indicative of the migratory capacity of the cells nih.gov. Research has shown that this compound can reduce cell migration in oral squamous cell carcinoma (OSCC) cell lines nih.gov. Specifically, this compound treatment reduced the migration of SCC-9 ZsG cells nih.gov.

Cell Adhesion Assays

Cell adhesion assays are used to quantify the ability of cells to attach to a surface or to other cells nih.gov. These assays are important for understanding how cells interact with their environment and how these interactions might be affected by therapeutic agents.

Studies investigating the effects of this compound on OSCC cell lines utilized cell adhesion assays (specifically using myogel) and found that this compound increased adhesion to myogel in both SCC-9 ZsG and LN-1A cell lines nih.gov. This suggests that this compound may influence the adhesive properties of cancer cells.

In Vitro Viral Infection Assays

In vitro viral infection assays are used to evaluate the efficacy of compounds in inhibiting viral replication and spread in cell culture selleckchem.complos.org. These assays typically involve infecting cells with a virus and then treating the cells with the compound of interest at various concentrations selleckchem.complos.org. Viral load, plaque formation, or the expression of viral proteins can then be measured to assess the antiviral effect plos.org.

This compound has been investigated for its antiviral properties, particularly against respiratory viruses plos.org. In vitro assays have shown that this compound inhibits the replication of Respiratory Syncytial Virus (RSV), human parainfluenza 3 (PIV3), and human rhinovirus 16 (HRV16) in various cell lines, including A549, HEp2, and HeLa cells plos.org. This compound inhibited viral infection at a concentration similar to its IC50 for FASN inhibition, suggesting an on-target effect plos.org. For example, in A549 cells infected with RSV A2 GFP, quantitative imaging showed a significant reduction in viral infection levels with this compound treatment plos.org.

Acyl-Biotin Exchange and Click Chemistry for Protein Acylation

Acyl-biotin exchange (ABE) and click chemistry are biochemical techniques used to study protein S-acylation (palmitoylation), a post-translational modification involving the attachment of fatty acids, primarily palmitate, to cysteine residues of proteins dntb.gov.uanih.gov. This modification can affect protein localization, function, and interactions ijbs.com.

ABE involves blocking free thiols, cleaving the thioester bond of the acyl group, and then labeling the newly exposed thiol with a biotin tag, allowing for the detection and enrichment of S-acylated proteins dntb.gov.uaresearchgate.net. Click chemistry utilizes clickable fatty acid analogs that are incorporated into proteins and can then be detected or enriched using click reactions nih.govacs.org.

These methods have been applied in this compound research to investigate its impact on protein palmitoylation, as FASN inhibition reduces the cellular pool of palmitate ijbs.com. Studies have shown that this compound can prevent the S-acylation of the spike protein of human coronaviruses, including SARS-CoV-2 and human CoV-229E nih.govbiorxiv.org. Treating cells expressing the Spike protein with this compound attenuated its palmitoylation biorxiv.org. This suggests that the antiviral effect of this compound may be partly mediated by inhibiting the palmitoylation of viral proteins essential for their function and assembly nih.gov.

In Vivo Preclinical Models

In vivo preclinical models, typically using animals such as mice, are crucial for evaluating the efficacy of this compound in a complex biological system and for assessing its pharmacokinetic and pharmacodynamic properties medchemexpress.com. Xenograft models, where human cancer cells or patient-derived tumors are implanted into immunocompromised mice, are commonly used to study the effects of this compound on tumor growth medchemexpress.comsagimet.com.

Studies have demonstrated that oral administration of this compound inhibits xenograft tumor growth in various cancer models, including non-small-cell lung cancer patient-derived xenografts medchemexpress.comsagimet.com. For example, this compound showed significant tumor growth inhibition in an NSCLC PDX model sagimet.com.

In addition to cancer models, in vivo studies have also been conducted to evaluate the antiviral efficacy of this compound. In a murine model of RSV infection, oral administration of this compound reduced RSV lung titers plos.orgnih.gov. This compound exhibited both prophylactic and therapeutic anti-RSV effects in BALB/c mice plos.orgnih.gov. Furthermore, treatment with this compound promoted the survival of mice infected with a lethal murine coronavirus biorxiv.orgbiorxiv.org.

Mouse Xenograft Models

Mouse xenograft models are a fundamental tool in preclinical cancer research to evaluate the in vivo efficacy of potential therapeutic agents like this compound. These models involve implanting human cancer cells into immunocompromised mice, allowing the tumors to grow and mimicking aspects of human tumor biology. Studies using this compound have utilized various human cancer cell lines to establish xenografts, including those derived from lung, ovarian, prostate, pancreatic, and colorectal cancers. nih.govcaymanchem.comsagimet.comnih.govnih.govmdpi.comaacrjournals.orgmedchemexpress.comnih.govnih.gov

These models have demonstrated that this compound can inhibit in vivo xenograft tumor growth. nih.govcaymanchem.comnih.govmedchemexpress.comnih.govselleckchem.comtargetmol.com For instance, studies have shown dose-dependent tumor growth inhibition in diverse models with varied molecular genetic features, such as mutations in KRAS, ERBB2, c-MET, and PTEN. nih.gov this compound has been shown to inhibit the growth of xenografts derived from cell lines such as H1975, NCI-H1975, HCT116, HT-29, MiaPaCa-2, PC-3, LNCaP, and A549. nih.govcaymanchem.comsagimet.comnih.govnih.govmdpi.comaacrjournals.orgmedchemexpress.com

Data from xenograft studies have indicated that this compound is well tolerated with once-daily oral dosing and can cause significant tumor growth inhibition with minimal to no body weight loss in murine studies at doses up to 100 mg/kg. sagimet.com

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models represent a more clinically relevant approach within xenograft research. These models are established by implanting tumor tissue directly obtained from patients into immunocompromised mice, preserving the original tumor's heterogeneity and characteristics more closely than cell line-derived xenografts. sagimet.commdpi.comaacrjournals.orgmedchemexpress.comnih.govprobes-drugs.org

This compound has been evaluated in PDX models, including those derived from non-small-cell lung cancer and K-Ras-wild-type or -mutant tumors. caymanchem.comsagimet.commdpi.comaacrjournals.orgbertin-bioreagent.comoncotarget.com Studies have shown that this compound can inhibit the growth of patient-derived xenograft tumors and, in some cases, cause tumor regression. sagimet.comnih.gov For example, this compound inhibited tumor growth in patient-derived non-small-cell lung cancer xenograft tumors. aacrjournals.orgoncotarget.com While a newer analog, TVB-3664, showed less reduction in tumor weight in colorectal cancer PDX models compared to the reduction observed with this compound in non-small-cell lung cancer PDXs, suggesting potential differences in susceptibility across tumor types. oncotarget.com

Murine Viral Infection Models

Beyond its application in cancer research, this compound has also been investigated in murine models of viral infection, particularly those involving respiratory viruses. sagimet.commdpi.com Fatty acid synthase, the target of this compound, plays a role in the replication of certain viruses. nih.govplos.org

Studies have utilized murine models infected with respiratory syncytial virus A (RSV-A) to assess the antiviral activity of this compound. caymanchem.comnih.govbertin-bioreagent.complos.org Oral administration of this compound to RSV-A infected BALB/c mice has been shown to reduce RSV lung titers. nih.govplos.org For instance, administration starting on the day of infection reduced lung titers 21-fold, while administration one day post-infection resulted in a 9-fold reduction. nih.govplos.org This indicates that this compound can significantly impact viral replication in vivo. nih.govplos.org

Tumor Growth Inhibition Studies

Tumor growth inhibition (TGI) studies are a primary endpoint in preclinical xenograft research to quantify the effectiveness of a treatment in slowing or stopping tumor progression. nih.govcaymanchem.comsagimet.comnih.govnih.govmdpi.comaacrjournals.orgnih.govselleckchem.com These studies involve measuring tumor volumes over time in treated versus control groups.

This compound has consistently demonstrated tumor growth inhibition in various xenograft models. nih.govcaymanchem.comnih.govmedchemexpress.comnih.govselleckchem.comtargetmol.com Dose-dependent effects on tumor growth inhibition have been observed. nih.govnih.gov In some xenograft models, tumor regression has been noted following treatment with this compound, particularly when combined with other agents like taxanes. nih.gov For example, in CALU6 and CTG-0165_P + 6 patient-derived tumor models, the combination of this compound and paclitaxel resulted in tumor regression. nih.gov

A summary of tumor growth inhibition findings in selected xenograft models is presented below:

| Xenograft Model | This compound Activity | Reference |

| OVCAR-8 | Reduces tumor growth | caymanchem.combertin-bioreagent.com |

| K-Ras wild-type/mutant PDX | Reduces tumor growth | caymanchem.combertin-bioreagent.com |

| Non-small-cell lung PDX | Inhibits tumor growth, causes regression | sagimet.comaacrjournals.orgoncotarget.com |

| Diverse tumor models (lung, ovarian, pancreatic) | Inhibits tumor growth | nih.gov |

| CALU6 (NSCLC) | Inhibits tumor growth (single agent and combination) | nih.gov |

| A549 (NSCLC) | Inhibits tumor growth (single agent and combination) | nih.gov |

| CTG-0165_P + 6 (NSCLC PDX) | Tumor regression (combination) | nih.gov |

In Vivo Apoptosis Staining (e.g., ApopTag Kit)

Assessing apoptosis, or programmed cell death, in tumor tissue is crucial for understanding the mechanism of action of anticancer agents. In vivo apoptosis staining techniques, such as those utilizing the ApopTag Kit, are employed to detect apoptotic cells within tumor samples from treated mice. medchemexpress.comdtic.milsigmaaldrich.com The ApopTag kit typically detects DNA fragmentation, a hallmark of apoptosis. sigmaaldrich.com

Studies investigating this compound have utilized in vivo apoptosis staining to assess its ability to induce cell death within tumors. dtic.mil This method helps to correlate the observed tumor growth inhibition with the induction of apoptosis in cancer cells. For example, the ApopTag Kit has been used to stain tumors for in vivo apoptosis to elucidate the correlation between FASN expression, treatment outcome, and cell death. dtic.mil

Ki67 Expression Assessment for Proliferation

Cell proliferation is a key characteristic of cancer growth. Assessing the expression of Ki67, a nuclear protein associated with cell proliferation, in tumor tissue provides a measure of the rate of cell division. medchemexpress.comdtic.milutexas.edu Immunohistochemistry is commonly used to stain for Ki67 in tumor sections from xenograft models. aacrjournals.orgresearchgate.net

Research on this compound has included the assessment of Ki67 expression to determine the impact of FASN inhibition on tumor cell proliferation. aacrjournals.orgdtic.milutexas.edusagimet.com Studies have shown that this compound treatment leads to a decrease in proliferation, as demonstrated by a reduction in Ki67 expression in patient-derived primary tumor explants. aacrjournals.orgresearchgate.net This indicates that this compound inhibits tumor growth, at least in part, by reducing cancer cell proliferation.

Fluor Vivo and Xenogen Systems for Tumor Measurement and Metastasis

Advanced imaging systems like Fluor Vivo and Xenogen are used for non-invasive monitoring of tumor growth and metastasis in live animals. medchemexpress.comdtic.mil These systems often rely on tumor cells labeled with fluorescent reporters (e.g., GFP) for Fluor Vivo or bioluminescent reporters (e.g., Luciferase) for Xenogen, allowing for real-time tracking of tumor size and spread. dtic.mil

These systems have been employed in this compound research to follow tumor measurements and assess metastasis. dtic.mil By using labeled tumor cells, researchers can quantitatively evaluate the effect of this compound on primary tumor growth and its potential to inhibit or promote metastatic dissemination. The Fluor Vivo system is used for fluorescent signals, while the Xenogen system is used for luminescent signals. dtic.mil

This compound is a chemical compound that has been investigated in various research contexts, particularly concerning its role as a Fatty Acid Synthase (FASN) inhibitor. Research into this compound has employed advanced methodologies, including various omics approaches, to understand its effects at a molecular level.

Omics Approaches

Omics technologies, such as metabolomics, lipidomics, and proteomics, offer broad insights into the cellular state following this compound treatment by simultaneously measuring large numbers of molecules within a biological system.

Metabolomics Analysis (e.g., UPLC-Orbitrap-MS/MS)